REACTION_CXSMILES
|
[O-:1][V:2](=[O:4])=[O:3].[Na+:5].[OH2:6]>>[O-:4][V:2](=[O:3])=[O:1].[Na+:5].[OH:3][V:2]([OH:6])([OH:1])=[O:4] |f:0.1,3.4|
|
Name
|
|
Quantity
|
4700 g
|
Type
|
reactant
|
Smiles
|
[O-][V](=O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was completely dissolved
|
Name
|
|
Type
|
product
|
Smiles
|
[O-][V](=O)=O.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O[V](=O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-:1][V:2](=[O:4])=[O:3].[Na+:5].[OH2:6]>>[O-:4][V:2](=[O:3])=[O:1].[Na+:5].[OH:3][V:2]([OH:6])([OH:1])=[O:4] |f:0.1,3.4|
|
Name
|
|
Quantity
|
4700 g
|
Type
|
reactant
|
Smiles
|
[O-][V](=O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was completely dissolved
|
Name
|
|
Type
|
product
|
Smiles
|
[O-][V](=O)=O.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O[V](=O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |